5-(Fluorosulfonyl)furan-2-carboxylic acid
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Overview
Description
5-(Fluorosulfonyl)furan-2-carboxylic acid is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a fluorosulfonyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fluorosulfonyl)furan-2-carboxylic acid typically involves the introduction of the fluorosulfonyl group onto a furan ring. One common method is the reaction of furan-2-carboxylic acid with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Fluorosulfonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonyl or sulfide group.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized furan derivatives.
Scientific Research Applications
5-(Fluorosulfonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is investigated for its potential use in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Fluorosulfonyl)furan-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the fluorosulfonyl group, making it less reactive in certain chemical reactions.
5-Hydroxymethylfurfural (HMF): Contains a hydroxymethyl group instead of a fluorosulfonyl group, leading to different reactivity and applications.
2,5-Furandicarboxylic acid (FDCA): Contains two carboxylic acid groups and is used as a monomer in polymer production.
Uniqueness
5-(Fluorosulfonyl)furan-2-carboxylic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
5-fluorosulfonylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQLYPOJHVLGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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